molecular formula C13H13FN2O B1627711 N-(1-cyanocyclopentyl)-2-fluorobenzamide CAS No. 912771-07-4

N-(1-cyanocyclopentyl)-2-fluorobenzamide

Cat. No. B1627711
CAS RN: 912771-07-4
M. Wt: 232.25 g/mol
InChI Key: OYCIDUWWOBNCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-fluorobenzamide, also known as NCF-2, is a synthetic small molecule that is used in research studies to study a variety of biochemical, physiological, and pharmacological mechanisms. NCF-2 is a member of the aryl-amide family of compounds, which are known for their wide range of biological activities. NCF-2 has been used in a variety of studies in order to better understand the mechanisms of action of various drugs and to further understand the physiological effects of different compounds.

Scientific Research Applications

Fluorescent Probes for Biochemical Studies

A new family of highly fluorescent indicators has been synthesized for studying the physiological role of cytosolic free Ca2+. These compounds show enhanced fluorescence, making them preferred choices for intracellular applications (G. Grynkiewicz, M. Poenie, R. Tsien, 1985). N-(1-cyanocyclopentyl)-2-fluorobenzamide could potentially be utilized in the development of similar fluorescent probes for various biochemical and cellular studies, given its structural uniqueness.

Medicinal Chemistry and Antimicrobial Agents

The structural diversity and chemical properties of N-heterocyclic carbenes (NHCs) have led to their use in medicinal chemistry, particularly as carrier molecules for transition metals. Ag(I)-NHC compounds, for example, have shown great efficacy as antibacterial agents and chemotherapeutics (Nicholas A Johnson, Marie R. Southerland, W. Youngs, 2017). The application of N-(1-cyanocyclopentyl)-2-fluorobenzamide in similar contexts could be explored, leveraging its potential for forming complexes with metals for antimicrobial and anticancer purposes.

Molecular Imaging and Diagnostic Agents

A study on a near-infrared (NIR) ratiometric fluorescent probe for cysteine detection indicates its utility in indicating mitochondrial oxidative stress in vivo (Kun Yin, Fabiao Yu, Weiwei Zhang, Lingxin Chen, 2015). This highlights the importance of developing novel fluorescent probes for specific molecular imaging applications. N-(1-cyanocyclopentyl)-2-fluorobenzamide could be a candidate for creating such probes, especially if its fluorescence properties can be tailored for specific diagnostic purposes.

Drug Delivery Systems

The conjugation of drugs to nanoparticles for targeted delivery and controlled release is a burgeoning area of research. For instance, anticancer drugs have been conjugated to gold nanoparticles through photocleavable linkages for nontoxic delivery systems that release the drug upon UV irradiation (Sarit S. Agasti, A. Chompoosor, C. You, P. Ghosh, Chaekyu Kim, V. Rotello, 2009). N-(1-cyanocyclopentyl)-2-fluorobenzamide could potentially be explored for similar applications, where its specific functional groups might be used to attach it to nanoparticles or other carriers for drug delivery purposes.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-6-2-1-5-10(11)12(17)16-13(9-15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCIDUWWOBNCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587559
Record name N-(1-Cyanocyclopentyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-fluorobenzamide

CAS RN

912771-07-4
Record name N-(1-Cyanocyclopentyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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